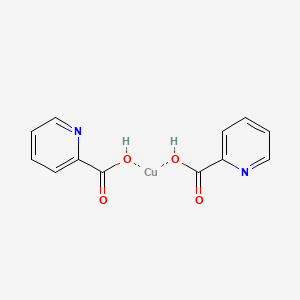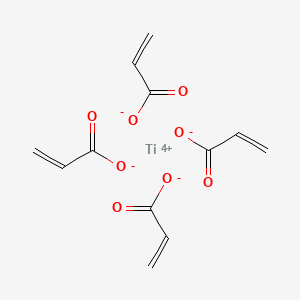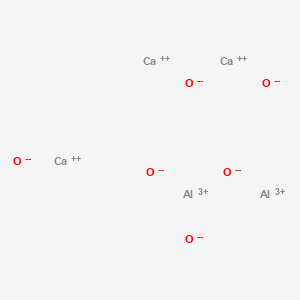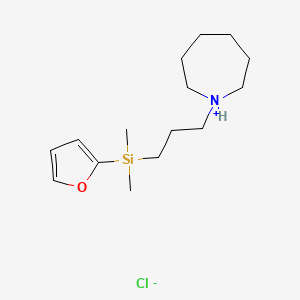
Methane, di-sec-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-sec-butoxymethane is an organic compound with the molecular formula C9H20O2. It is also known as 1,1’-[methylenebis(oxy)]bisbutane. This compound is a type of acetal, which is characterized by the presence of two alkoxy groups attached to the same carbon atom. Di-sec-butoxymethane is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Di-sec-butoxymethane can be synthesized through the reaction of formaldehyde with 2-butanol. The reaction typically occurs under acidic conditions, which facilitate the formation of the acetal linkage. The general reaction scheme is as follows:
CH2O+2C4H9OH→C9H20O2+H2O
In industrial settings, this reaction is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified to isolate di-sec-butoxymethane.
Analyse Des Réactions Chimiques
Di-sec-butoxymethane undergoes various chemical reactions, including:
Oxidation: Di-sec-butoxymethane can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert di-sec-butoxymethane into alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Di-sec-butoxymethane can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Di-sec-butoxymethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying reaction mechanisms and kinetics.
Biology: Di-sec-butoxymethane is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which di-sec-butoxymethane exerts its effects involves its ability to form stable acetal linkages. These linkages can interact with various molecular targets, including enzymes and receptors. The pathways involved in its action depend on the specific application and the molecular context in which it is used.
Comparaison Avec Des Composés Similaires
Di-sec-butoxymethane can be compared with other acetals such as di-n-butoxymethane and di-i-propoxymethane. While all these compounds share the acetal functional group, they differ in their alkyl substituents, which influence their chemical properties and applications.
Di-n-butoxymethane: Similar structure but with n-butyl groups instead of sec-butyl groups. It is used in similar applications but may have different reactivity and stability.
Di-i-propoxymethane: Contains isopropyl groups, leading to different steric and electronic effects. It is studied for its unique reactivity in organic synthesis.
Di-sec-butoxymethane’s unique combination of sec-butyl groups provides distinct advantages in certain applications, such as enhanced solubility and reactivity.
Propriétés
Numéro CAS |
2568-92-5 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-(butan-2-yloxymethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |
Clé InChI |
YJBUXLCNFNPNEB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCOC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)




![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)





